molecular formula C22H44O3 B084368 3-Hydroxybutan-2-yl octadecanoate CAS No. 14251-39-9

3-Hydroxybutan-2-yl octadecanoate

Cat. No.: B084368
CAS No.: 14251-39-9
M. Wt: 356.6 g/mol
InChI Key: NTTLZENWAXUMJI-UHFFFAOYSA-N
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Description

3-Hydroxybutan-2-yl octadecanoate is an ester derivative formed by the condensation of octadecanoic acid (stearic acid) and 3-hydroxybutan-2-ol. Its structure features a long C18 hydrocarbon chain esterified with a hydroxy-substituted butyl group, distinguishing it from simpler aliphatic esters.

Properties

CAS No.

14251-39-9

Molecular Formula

C22H44O3

Molecular Weight

356.6 g/mol

IUPAC Name

3-hydroxybutan-2-yl octadecanoate

InChI

InChI=1S/C22H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21(3)20(2)23/h20-21,23H,4-19H2,1-3H3

InChI Key

NTTLZENWAXUMJI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Esters

3-Hydroxybutan-2-yl octadecanoate belongs to a broader class of octadecanoate esters. Key structural analogs include:

Compound Substituent Group Functional Groups Key Structural Differences Reference
This compound 3-Hydroxybutan-2-yl Ester, Hydroxyl Hydroxyl group on butyl chain
Ethyl octadecanoate Ethyl Ester Shorter alkyl substituent
Glycidyl octadecanoate Glycidyl (epoxide) Ester, Epoxide Epoxide ring instead of hydroxyl
Lithium octadecanoate Lithium ion Carboxylate salt Ionic form, no ester linkage

In contrast, glycidyl octadecanoate’s epoxide group confers reactivity, making it useful in polymerization or larvicidal applications . Lithium octadecanoate, a metal salt, exhibits ionic character, leading to distinct melting points and industrial uses as a lubricant .

Thermal and Physical Property Analysis

Thermal properties of octadecanoate derivatives vary significantly with structural modifications:

Compound Melting Point (°C) Latent Heat (kJ/kg) Crystallization Behavior Reference
Methyl octadecanoate 39–41 210–220 Sharp crystallization curve
Ethyl octadecanoate 33–35 195–205 Broader crystallization range
Glycidyl octadecanoate Not reported Not reported Likely lower due to epoxide group
This compound Not reported Not reported Expected hindered crystallization due to hydroxyl

The hydroxyl group in this compound may disrupt crystalline packing, reducing melting points compared to methyl or ethyl analogs. However, hydrogen bonding could counterbalance this effect, necessitating experimental validation. Latent heat data for similar esters suggest that alkyl chain length and substituent polarity critically influence energy storage capacity .

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